Fluorescence: Some 3,3′-Azodibenzoic acid-based coordination polymers display fluorescence properties, which can be influenced by the incorporated metal ions and the overall structure of the framework [, ].
Applications
Catalysis:
Researchers investigated Cobalt(II)-based MOFs incorporating 3,3′-Azodibenzoic acid for potential catalytic applications in photodegradation processes [].
Biological Activity:
Copper(II) and Cobalt(II) coordination polymers based on 3,3′-Azodibenzoic acid demonstrated potential for treating fatty liver disease by reducing triglyceride content in the blood [].
Studies explored the use of Cobalt(II) coordination polymer nanoparticles containing 3,3′-Azodibenzoic acid as potential inhibitors of prostate cancer cell growth [, ].
Zinc-based MOFs incorporating 3,3′-Azodibenzoic acid exhibited fluorescence sensing capabilities for acetone and tryptophan [].
Nonlinear Optics:
A Cadmium(II) coordination polymer constructed with 3,3′-Azodibenzoic acid demonstrated a second-order nonlinear optical effect [].
Related Compounds
4,4'-Azodibenzoic Acid
Compound Description: 4,4'-Azodibenzoic acid is an organic compound structurally similar to 3,3'-Azodibenzoic Acid. It is a dicarboxylic acid featuring an azo functional group (-N=N-) connecting two benzene rings at the para position. This compound is often employed as a linker in the construction of coordination polymers .
3,3'-Azoxydibenzoic Acid
Compound Description: 3,3'-Azoxydibenzoic Acid is another dicarboxylic acid closely related to 3,3'-Azodibenzoic Acid. It differentiates itself by possessing an azoxy group (-N=N(+O(-))-O-) instead of a simple azo group, linking the two benzene rings at the meta position. Like its counterparts, 3,3'-Azoxydibenzoic Acid is also utilized in constructing coordination polymers .
1,4-bis(1H-imidazol-1-yl)butane (bimb)
Compound Description: 1,4-bis(1H-imidazol-1-yl)butane, frequently abbreviated as bimb, is a flexible ligand commonly employed in coordination chemistry. It features two imidazole rings connected by a flexible butyl chain. The imidazole nitrogen atoms can act as donors, coordinating to metal centers in the formation of metal-organic frameworks .
1,10-Phenanthroline (phen)
Compound Description: 1,10-Phenanthroline, often shortened to phen, is a rigid, chelating ligand. Its structure comprises three fused benzene rings, with two nitrogen atoms capable of donating electrons to metal centers. Phen is widely used in coordination chemistry for synthesizing diverse metal complexes, including coordination polymers .
Isophthalic Acid (IPA)
Compound Description: Isophthalic acid, abbreviated as IPA, is a dicarboxylic acid isomer of 3,3'-Azodibenzoic Acid, lacking the azo group. It has two carboxyl groups (-COOH) attached meta to each other on a benzene ring. IPA frequently acts as a linker in synthesizing metal-organic frameworks .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
cAMP-responsive element-binding protein binding protein (CREBBP) and E1A-associated protein p300 (EP300) are transcriptional co-activators. Each contains a bromodomain, which recognizes acetylated lysine residues on target proteins. SGC-CBP30 is a potent inhibitor of CREBBP and EP300 bromodomains (IC50s = 21-69 and 38 nM, respectively). Developed by the Structural Genomics Consortium (SGC), this compound displays over 40-fold selectivity for CREBBP over BRD4 and is functional in cells.
XR3054 is a novel inhibitor of farnesyl protein transferase (FPTase). XR3054 inhibited the proliferation of the prostatic cancer cell lines LnCAP and PC3 and the colon carcinoma SW480 and HT1080 (IC50 values of 12.4, 12.2, 21.4 and 8.8 microM, respectively) but was relatively inactive when tested against a panel of breast carcinoma cell lines. The activity did not relate to the presence of mutant or wild-type ras in the cell lines tested. In conclusion XR3054 inhibits ras farnesylation, MAP kinase activation and anchorage-independent growth in NIH 3T3 transformed with v12 H-ras. Since the antiproliferative effect of the compound is not related to the ras phenotype, XR3054 may also have effects on other cell signaling mechanisms.
ANA773 is a Toll-like Receptor 7 (TLR7) agonist prodrug with potential immunostimulating activity. Upon oral administration, ANA773 is metabolized into its active form that binds to and activates TLR7, thereby stimulating dendritic cells (DCs) and enhancing natural killer cell (NK) cytotoxicity. This activation results in the production of proinflammatory cytokines, including interferon alpha, and enhanced antibody-dependent cellular cytotoxicity (ADCC). TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.
Highly specific NAMPT inhibitor and targeting leukemia stem cells as GLUT1 modulator STF-118804 is a potent and highly specific NAMPT inhibitor ( nicotinamide phosphoribosyl transferase inhibitor), which improves survival in an orthotopic xenotransplant model of high-risk acute lymphoblastic leukemia, and targets leukemia stem cells.
Beclabuvir, also known as BMS-791325, is an allosteric inhibitor that binds to thumb site 1 of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. BMS-791325 inhibits recombinant NS5B proteins from HCV genotypes 1, 3, 4, and 5 at 50% inhibitory concentrations (IC50) below 28 nM. In cell culture, BMS-791325 inhibited replication of HCV subgenomic replicons representing genotypes 1a and 1b at 50% effective concentrations (EC50s) of 3 nM and 6 nM, respectively, with similar (3 to 18 nM) values for genotypes 3a, 4a, and 5a. B
AZD-3409 is a potent prenyl transferase inhibitor. AZD-3409 showed higher potency than lonafarnib. The mean IC(50) for cytotoxicity of AZD3409 was 510 in MEF cells, 10,600 in A549 cells and 6,170 in MCF7 cells, respectively. In these cells, the IC(50) for FTase activity of AZD3409 ranged from 3.0 to 14.2 nM and of lonafarnib from 0.26 to 31.3 nM. AZD3409 inhibits farnesylation to a higher extent than geranylgeranylation. Both inhibition of farnesylation and geranylgeranylation could not be correlated to the antiproliferative activity of the drug. AZD3409 might be active in gefitinib-resistant breast carcinoma.
Danoprevir has been used in trials studying the treatment of Hepatitis C, Chronic. Danoprevir is an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, danoprevir binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. Danoprevir may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.
Elbasvir is a complex organic heterotetracyclic compound that is a hepatitis C virus nonstructural protein 5A inhibitor used in combination with grazoprevir (under the brand name Zepatier) for treatment of chronic HCV genotypes 1 or 4 infection in adults. It has a role as an antiviral drug, a hepatoprotective agent and a hepatitis C virus nonstructural protein 5A inhibitor. It is a L-valine derivative, a member of imidazoles, a carbamate ester, a N-acylpyrrolidine, an organic heterotetracyclic compound and a ring assembly. Elbasvir is a direct-acting antiviral medication used as part of combination therapy to treat chronic hepatitis C, an infectious liver disease caused by infection with hepatitis C virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, affecting 72% of all chronic HCV patients. Treatment options for chronic hepatitis C have advanced significantly since 2011, with the development of direct-acting antivirals (DAAs) such as elbasvir. Elbasvir is an inhibitor of NS5A, a protein essential for viral replication and virion assembly.[synthesis] The barrier to the development of resistance to NS5A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Substitutions at amino acid positions 28, 30, 31, or 93 are known to confer resistance to elbasvir. Despite this disadvantage elbasvir is still effective against HCV, particularly when paired with [grazoprevir]. Elbasvir is available as a fixed-dose combination product with [grazoprevir] (tradename: Zepatier) used for the treatment of chronic hepatitis C. Approved in January 2016 by the FDA, Zepatier is indicated for the treatment of HCV genotypes 1 and 4 with or without [ribavirin] depending on the presence of resistance-associated amino acid substitutions in the NS5A protein and previous treatment failure with [ribavirin], [peginterferon alfa-2a], [peginterferon alfa-2b], or other NS3/4A inhibitors like [boceprevir], [simeprevir], or [telaprevir]. Elbasvir and [grazoprevir] are used with or without [ribavirin] with the intent to cure, or achieve a sustained virologic response (SVR), and have been shown to achieve a SVR between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment.. SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality. In a computational target-based drug repurposing investigation published in April 2020, elbasvir was predicted to bind stably and preferentially to three proteins necessary for viral replication of SARS-CoV-2, the human coronavirus responsible for the COVID-19 pandemic. While these results are suggestive of antiviral efficacy, follow-up clinical trials are required to validate elbasvir as a potential therapy against SARS-CoV-2. Elbasvir is a Hepatitis C Virus NS5A Inhibitor. The mechanism of action of elbasvir is as a Breast Cancer Resistance Protein Inhibitor.